3-(2-Fluorophenoxy)pyrrolidine
Description
Contextualization within Fluorinated Heterocyclic Chemistry
Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceutical science. The introduction of fluorine into a heterocyclic system can profoundly alter a molecule's physicochemical properties. tandfonline.comrsc.org These changes often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. tandfonline.comrsc.org The carbon-fluorine bond is exceptionally strong and not commonly found in nature, which can protect the molecule from metabolic degradation, thereby extending its half-life in the body. tandfonline.commdpi.com Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be a critical factor in a drug's interaction with its target protein. tandfonline.com
The strategic placement of a fluorine atom, as seen in 3-(2-Fluorophenoxy)pyrrolidine, is a common tactic in drug design to optimize a compound's pharmacological profile. mdpi.com The presence of the fluorine atom on the phenyl ring can modulate the electronic properties of the entire aryloxy moiety, influencing its interactions with biological macromolecules. Research in this area is robust, with a significant number of FDA-approved drugs containing fluorinated heterocyclic moieties, highlighting the therapeutic potential of this class of compounds. tandfonline.comnih.gov
Significance of the Pyrrolidine (B122466) Core in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a highly valued scaffold in drug discovery. nih.govresearchgate.netnih.gov Its prevalence is underscored by its presence in numerous natural products, alkaloids, and FDA-approved pharmaceuticals. frontiersin.org The significance of the pyrrolidine core stems from several key features:
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that can effectively explore the pharmacophore space. nih.govresearchgate.netnih.gov This is in contrast to flat, aromatic systems and allows for more specific and complex interactions with protein binding sites.
Stereochemistry: The pyrrolidine ring often contains one or more stereocenters, leading to the existence of different stereoisomers. nih.govresearchgate.netnih.gov The spatial arrangement of substituents on the ring can have a profound impact on biological activity, as different enantiomers or diastereomers may exhibit distinct binding affinities and pharmacological effects. nih.govresearchgate.netnih.gov
Versatility for Functionalization: The pyrrolidine scaffold can be readily functionalized at various positions, allowing for the systematic modification of its structure to optimize biological activity and other drug-like properties. dntb.gov.ua
The pyrrolidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds targeting a wide range of diseases. frontiersin.org
Overview of Research Trajectories for Aryloxypyrrolidine Derivatives
Aryloxypyrrolidine derivatives, the class of compounds to which this compound belongs, are actively being investigated for a variety of potential therapeutic applications. The general structure, which links an aromatic ring to a pyrrolidine core via an ether linkage, has proven to be a fruitful template for the design of new bioactive molecules.
Research in this area often focuses on exploring the structure-activity relationships (SAR) of these compounds. dntb.gov.ua This involves synthesizing a series of analogues with different substituents on both the aromatic ring and the pyrrolidine core and evaluating how these changes affect their biological activity. For instance, studies might investigate the impact of the position and nature of substituents on the aryl ring, or the stereochemistry of the pyrrolidine ring. nih.govresearchgate.netnih.gov
The exploration of aryloxypyrrolidine derivatives has led to the identification of compounds with potential applications in areas such as neuroscience, oncology, and infectious diseases. The versatility of this scaffold, combined with the ability to fine-tune its properties through chemical modification, ensures that it will remain an active area of research in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSXAGXHQORMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647896 | |
| Record name | 3-(2-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-67-0 | |
| Record name | 3-(2-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-(2-Fluorophenoxy)pyrrolidine
The formation of the core structure of this compound is primarily achieved through nucleophilic substitution reactions, with specific methods available for controlling stereochemistry.
The principal method for synthesizing the this compound scaffold involves the formation of an ether linkage via nucleophilic substitution. This is typically accomplished through the reaction of a pyrrolidine (B122466) precursor bearing a leaving group at the 3-position with 2-fluorophenol (B130384), or conversely, by reacting 3-hydroxypyrrolidine with a fluorinated benzene (B151609) ring activated for nucleophilic aromatic substitution (SNAr).
A common and effective approach is the Mitsunobu reaction, which couples an alcohol with a pronucleophile under mild conditions. In this context, 3-hydroxypyrrolidine can be reacted with 2-fluorophenol in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). This method is advantageous as it often proceeds with a predictable inversion of stereochemistry at the alcohol carbon.
Another key strategy involves the Williamson ether synthesis, where the sodium or potassium salt of 2-fluorophenol acts as a nucleophile, displacing a suitable leaving group (e.g., tosylate, mesylate, or halide) from the 3-position of an N-protected pyrrolidine.
| Reaction Name | Nucleophile | Electrophile | Key Reagents | Typical Conditions |
| Mitsunobu Reaction | 2-Fluorophenol | N-protected-3-hydroxypyrrolidine | PPh₃, DEAD or DIAD | Anhydrous THF, 0 °C to r.t. |
| Williamson Ether Synthesis | 2-Fluorophenoxide | N-protected-3-(tosyloxy)pyrrolidine | NaH or K₂CO₃ | DMF or DMSO, elevated temp. |
| SNAr Reaction | N-protected-3-hydroxypyrrolidine | 1,2-Difluorobenzene or 2-fluoro-nitrobenzene | Strong base (e.g., NaH) | Polar aprotic solvent (e.g., DMSO) |
Table 1: Overview of Nucleophilic Substitution Approaches
Producing enantiomerically pure forms of this compound is crucial, as different enantiomers often exhibit distinct biological activities. vulcanchem.com Stereoselective synthesis can be achieved through several primary strategies. mdpi.comnih.gov
The most direct method involves using a commercially available, enantiopure precursor. For instance, starting the synthesis with either (R)-N-Boc-3-hydroxypyrrolidine or (S)-N-Boc-3-hydroxypyrrolidine allows for the direct synthesis of the corresponding (R) or (S) enantiomer of the final product. vulcanchem.com The Mitsunobu reaction is particularly well-suited for this, as it reliably proceeds with inversion of configuration.
Alternatively, chiral resolution can be employed on the racemic final product or a key intermediate. This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization, followed by liberation of the enantiopure amine.
| Strategy | Description | Key Feature |
| Chiral Precursor Synthesis | Utilizes enantiopure starting materials like (R)- or (S)-3-hydroxypyrrolidine. vulcanchem.com | Preserves or inverts a known stereocenter. |
| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other during a key bond-forming step. | High enantiomeric excess can be achieved from achiral precursors. |
| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers using a chiral resolving agent. | Applicable post-synthesis to isolate the desired enantiomer. vulcanchem.com |
Table 2: Methods for Stereoselective Synthesis
Precursor Synthesis and Intermediate Chemistry
Another well-established route relies on the vast chiral pool of natural and unnatural amino acids, particularly 4-hydroxyproline (B1632879). mdpi.com Commercially available in both (2S, 4R) and (2R, 4S) forms, 4-hydroxyproline provides a rigid scaffold where the stereocenters are already defined. Chemical manipulation, such as deoxygenation at the 4-position and modification of the carboxylic acid, can lead to the desired 3-substituted pyrrolidine precursors.
| Precursor Strategy | Description | Starting Materials | Key Transformation(s) |
| [3+2] Cycloaddition | Construction of the pyrrolidine ring from acyclic precursors. enamine.netnih.gov | Imino esters, N-substituted glycines, alkenes. | In situ generation of azomethine ylide and cycloaddition. chemistryviews.org |
| Chiral Pool Synthesis | Modification of readily available, enantiopure starting materials. mdpi.com | L- or D-4-hydroxyproline. | Functional group interconversions (e.g., reduction, deoxygenation). |
Table 3: Precursor Synthesis Strategies
Derivatization Strategies for Analog Libraries
To explore the structure-activity relationship (SAR), libraries of analogs based on the this compound scaffold are often synthesized. Derivatization typically targets the pyrrolidine nitrogen or the fluorophenoxy moiety.
The secondary amine of the pyrrolidine ring is a prime handle for chemical modification. After deprotection of a suitable protecting group (e.g., Boc), the free amine can undergo a wide range of transformations to introduce diverse substituents. These modifications are crucial for modulating properties such as polarity, basicity, and the ability to form hydrogen bonds.
Common derivatization reactions include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
| Modification Type | Reagent Class | Resulting Functional Group |
| N-Alkylation | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |
| N-Acylation | Acyl Chloride or Carboxylic Acid | Amide |
| N-Arylation | Aryl Halide + Catalyst | N-Aryl Pyrrolidine |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |
Table 4: Common Derivatizations of the Pyrrolidine Nitrogen
The aromatic ring provides another site for structural diversification. Analogs can be prepared by starting with phenols that are already substituted in addition to the fluorine atom. For example, using 4-bromo-2-fluorophenol (B1271925) or 2-fluoro-4-methylphenol (B1362316) in the initial nucleophilic substitution step would yield analogs with additional functionality on the phenyl ring.
Alternatively, electrophilic aromatic substitution could potentially be performed on the this compound core, although the fluorine atom is deactivating. Reactions such as nitration or halogenation would likely be directed by the activating, ortho-, para-directing phenoxy group, leading to substitution at the positions ortho or para to the ether linkage. The specific conditions would need to be carefully optimized to avoid side reactions. Computational studies on nucleophilic aromatic substitution (SNAr) reactions involving related heterocyclic systems highlight the influence of substituents on reactivity. nih.gov The synthesis of various fluoro-substituted heterocyclic compounds for biological evaluation underscores the importance of this derivatization strategy. nih.gov
| Strategy | Description | Example Reagents/Starting Materials |
| Use of Substituted Precursors | Incorporate desired substituents from the start of the synthesis. | 4-Bromo-2-fluorophenol, 2-fluoro-5-nitrophenol |
| Electrophilic Aromatic Substitution | Add substituents to the pre-formed aromatic ring. | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) |
Table 5: Strategies for Modifying the Fluorophenoxy Moiety
Introduction of Bridging Linkers and Side Chains
The secondary amine of the pyrrolidine ring in this compound is a prime site for chemical modification, enabling the attachment of various side chains and bridging linkers. These modifications are typically achieved through N-alkylation and N-acylation reactions, which allow for the systematic variation of the substituent at the nitrogen atom. Such derivatization is crucial for optimizing a compound's affinity for its biological target, as well as for fine-tuning its pharmacokinetic profile.
N-Alkylation Reactions
N-alkylation introduces an alkyl group onto the nitrogen atom of the pyrrolidine ring. This is a common strategy to introduce simple alkyl side chains or more complex linkers that can connect to other molecular fragments. A general and widely used method for N-alkylation is the reaction of the parent pyrrolidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base is necessary to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (B128534) (NEt₃). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
For instance, the introduction of a 3-fluoropropyl side chain can be achieved by reacting this compound with 1-fluoro-3-iodopropane. This type of modification can be important for developing radiolabeled ligands for positron emission tomography (PET) imaging, where the fluorine atom can be a radionuclide like ¹⁸F.
A specific example of N-alkylation is the reaction of a pyrrolidine derivative with an alkyl halide in the presence of a base, as detailed in various synthetic protocols. While direct examples for this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous structures.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Alkyl Halide (R-X) | K₂CO₃ | DMF | N-Alkyl-3-(2-fluorophenoxy)pyrrolidine |
Table 1: General Conditions for N-Alkylation of this compound.
Another powerful method for introducing side chains is through reductive amination. This two-step process involves the initial reaction of the pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing a wide variety of structurally diverse side chains.
N-Acylation Reactions
N-acylation involves the introduction of an acyl group to the nitrogen atom of the pyrrolidine ring, forming an amide linkage. This is another fundamental transformation for attaching side chains and linkers. The most common method for N-acylation is the reaction of the pyrrolidine with an acyl chloride or acid anhydride. Typically, a base such as triethylamine or pyridine (B92270) is used to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct that is formed during the reaction. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common solvents for these reactions.
For example, reacting this compound with an acyl chloride (R-COCl) in the presence of triethylamine would yield the corresponding N-acyl-3-(2-fluorophenoxy)pyrrolidine. This amide bond can serve as a stable linker to another part of a molecule.
In cases where the acylating agent is a carboxylic acid, coupling reagents are employed to facilitate the amide bond formation. Commonly used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the pyrrolidine nitrogen.
| Reactant 1 | Reactant 2 | Coupling Agent/Base | Solvent | Product |
| This compound | Acyl Chloride (R-COCl) | Triethylamine | DCM | N-Acyl-3-(2-fluorophenoxy)pyrrolidine |
| This compound | Carboxylic Acid (R-COOH) | EDC, HOBt | DMF | N-Acyl-3-(2-fluorophenoxy)pyrrolidine |
Table 2: General Conditions for N-Acylation of this compound.
The choice of the side chain or linker to be introduced via these methods is dictated by the specific therapeutic target and the desired properties of the final molecule. For example, in the development of enzyme inhibitors, the side chain may be designed to interact with a specific pocket of the enzyme's active site. In the context of PET imaging agents, the linker often incorporates a radiolabel and is designed to maintain the compound's affinity for its target while allowing for efficient radiolabeling.
Pharmacological Characterization and Biological Activity Spectrum
In Vitro Pharmacological Profiling
The in vitro evaluation of 3-(2-Fluorophenoxy)pyrrolidine and its analogues has revealed a diverse range of biological activities, highlighting their potential as scaffolds for drug development. These activities are primarily assessed through receptor binding and modulation assays, enzyme inhibition studies, and the examination of cellular pathway modulation.
Receptor Binding and Modulation Assays
The interaction of these compounds with various receptor systems is a key aspect of their pharmacological profile. Functional assays are considered superior to simple binding assays as they provide a more comprehensive understanding of a compound's effect, distinguishing between agonism, antagonism, and allosteric modulation. researchgate.net
Analogues of this compound have been investigated for their activity at several G-Protein Coupled Receptors (GPCRs). For instance, derivatives have been explored as antagonists for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), with some compounds demonstrating high potency (IC50 values below 50 nM) and selectivity. While direct binding data for this compound at the Serotonin (B10506) 5-HT2C receptor is limited, related structures with fluorophenylalkoxy groups have been synthesized and evaluated as selective 5-HT2C agonists. The development of fluorescent ligands for orphan GPCRs like GPR3 has also provided valuable tools for studying compound-receptor interactions in real-time. nih.gov
The modulation of ion channels is another significant aspect of the biological activity of these compounds. Ion channels are crucial for numerous physiological processes, and their dysfunction is implicated in various diseases. nih.gov
Voltage-Gated Calcium Channels (VGCCs): A series of fluorophenoxyanilides, considered simplified analogues of ω-conotoxin GVIA mimetics, have been shown to inhibit N-type calcium channels (CaV2.2). These channels are a validated target for managing chronic pain. Studies using gabapentin, which interacts with the α2δ subunits of VGCCs, have demonstrated both short-term and long-term reduction of Ca2+ channel currents. nih.gov
Transient Receptor Potential Vanilloid 4 (TRPV4): While specific binding studies of this compound analogues to TRPV4 are not extensively documented, the broader class of pyrrolidine (B122466) sulfonamides has been developed as potent and selective TRPV4 antagonists. TRPV4 is a cation channel involved in sensory processes and is considered a therapeutic target. nih.govnih.gov The activation of TRPV4 can be triggered by various stimuli, including temperature changes. nih.gov
The following table summarizes the activity of related compounds on ion channels:
| Ion Channel | Activity | Compound Class/Example |
| N-type Calcium Channels (CaV2.2) | Inhibitors | Fluorophenoxyanilides |
| Transient Receptor Potential Vanilloid 4 (TRPV4) | Antagonists | Pyrrolidine sulfonamides |
This table is based on available data for related compound classes and does not represent direct testing of this compound itself unless specified.
Beyond GPCRs and ion channels, derivatives of the pyrrolidine scaffold have shown affinity for other receptor systems. For example, certain analogues have been developed as high-affinity antagonists for the Histamine H3 receptor. The versatility of the pyrrolidine ring allows for interactions with a wide array of biological targets, contributing to their diverse pharmacological profiles.
Enzyme Inhibition Studies (e.g., Kinases, Stearoyl-CoA Desaturase (SCD1), Caspases)
The inhibitory activity of this compound derivatives against various enzymes is a critical component of their biological activity spectrum.
Kinases: Pyrrolo[3,2-c]pyridine derivatives have been tested for their inhibitory effect against FMS kinase, a member of the type III receptor tyrosine kinase family. nih.gov Some of these compounds demonstrated potent inhibition with IC50 values in the nanomolar range and showed selectivity for FMS kinase over other kinases. nih.gov Novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have also been synthesized and shown to be potent multi-target tyrosine kinase receptor inhibitors, particularly against VEGFR-2 and PDGFRβ. mdpi.com
Stearoyl-CoA Desaturase (SCD1): SCD1 is a key enzyme in fatty acid metabolism, and its inhibition has been identified as a potential strategy in cancer therapy. plos.orgnih.gov Inhibition of SCD1 can lead to cancer cell death by depleting mono-unsaturated fatty acids. plos.orgresearchgate.net Piperidine-aryl urea-based compounds have been identified as potent and orally bioavailable SCD1 inhibitors. researchgate.net Furthermore, SCD1 inhibition has been shown to ameliorate hepatic steatosis by inducing AMPK-mediated lipophagy. nih.gov
Caspases: Caspases are a family of proteases that play a central role in apoptosis. nih.gov Highly functionalized pyrrolidine analogues have been shown to induce cancer cell death through a caspase-related apoptotic pathway, specifically mediated by caspase-3. rsc.org Other research has focused on developing selective caspase-2 inhibitors based on a VDVAD pentapeptide structure, as well as fluorinated isatin (B1672199) derivatives as inhibitors of caspase-3 and caspase-7. nih.govresearchgate.net The binding of certain benzyl-pyrrolidine-3-ol analogues to the active site of caspase-3 is believed to activate the enzyme, promoting apoptosis. monash.edu
The following table provides a summary of the enzyme inhibitory activities of related compounds:
| Enzyme | Activity | Compound Class/Example | IC50 |
| FMS Kinase | Inhibitor | Pyrrolo[3,2-c]pyridine derivative (1r) | 30 nM nih.gov |
| FMS Kinase | Inhibitor | Pyrrolo[3,2-c]pyridine derivative (1e) | 60 nM nih.gov |
| Caspase-3 | Inhibitor | 1,2-benzisothiazol-3-one derivative (5i) | 1.15 nM researchgate.net |
| Caspase-3 | Inhibitor | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin analogues | up to 4.79 nM researchgate.net |
| Caspase-7 | Inhibitor | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin analogues | up to 7.47 nM researchgate.net |
This table presents data for related compound classes and specific derivatives, highlighting the potential for enzyme inhibition within this structural family.
Cellular Pathway Modulation
The interaction of this compound derivatives with receptors and enzymes ultimately leads to the modulation of various cellular pathways. For instance, the inhibition of SCD1 has been shown to regulate β-catenin signaling in cancer cells and ER stress in T cells, enhancing the antitumor T cell response. nih.gov Similarly, the inhibition of SCD1 can induce AMPK-mediated lipophagy, a process of cellular self-digestion of lipid droplets, thereby affecting lipid metabolism. nih.gov The activation of caspases by pyrrolidine analogues directly triggers the apoptotic pathway, leading to programmed cell death. rsc.org
Antiproliferative Activity in Cell Lines (e.g., Cancer Cell Lines)
There is currently no publicly available scientific literature or data detailing the antiproliferative activity of this compound in any cancer cell lines. Investigations into its potential effects on cell proliferation have not been reported in peer-reviewed studies.
Antimicrobial Spectrum (e.g., Gram-Positive Bacteria, Gram-Negative Bacteria, Mycobacteria, Yeasts)
No studies were identified that evaluated the antimicrobial spectrum of this compound. Consequently, there is no available data on its activity against Gram-positive bacteria, Gram-negative bacteria, mycobacteria, or yeasts.
In Vivo Biological Evaluation
Efficacy Models for Specific Therapeutic Areas
There are no published in vivo studies for this compound. Research detailing its efficacy in animal models for any specific therapeutic area has not been found in the public domain.
Pharmacodynamic Markers
No information is available regarding the pharmacodynamic markers for this compound. Studies to identify how the compound affects the body or specific biomarkers of its activity have not been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Pharmacophores for Biological Activity
The key pharmacophoric elements of 3-(2-Fluorophenoxy)pyrrolidine and related 3-aryloxypyrrolidine analogs are essential for their biological activity. These elements typically include the pyrrolidine (B122466) ring, the ether oxygen, and the aromatic ring. The pyrrolidine nitrogen, which is basic, is often involved in crucial ionic interactions with biological targets. The ether oxygen can act as a hydrogen bond acceptor, and the aromatic ring can participate in various interactions, including π-stacking and hydrophobic interactions.
Research into a series of 3-phenoxypyrrolidine (B3389589) analogs as triple reuptake inhibitors has highlighted the importance of these features. The pyrrolidine nitrogen and the phenoxy group are considered critical for binding to monoamine transporters.
Impact of Fluorine Substitution on Biological Interactions
The substitution of a fluorine atom on the phenyl ring has a profound impact on the biological and physicochemical properties of 3-phenoxypyrrolidine. The position of the fluorine atom is a key determinant of the compound's activity and selectivity.
In the case of this compound, the fluorine atom is located at the ortho position. This substitution can influence the molecule's conformation, pKa, and metabolic stability. The electron-withdrawing nature of fluorine can affect the charge distribution of the aromatic ring, potentially modulating its interaction with target proteins. Furthermore, the fluorine atom can engage in specific interactions, such as hydrogen bonding with C-H groups or other non-canonical interactions, which can contribute to binding affinity.
Studies on related compounds have shown that fluorination can enhance binding affinity and selectivity for specific biological targets. For instance, in the context of dopamine (B1211576) transporters, fluorinated analogs have demonstrated altered binding profiles compared to their non-fluorinated counterparts.
Stereochemical Influences on Activity and Selectivity
The pyrrolidine ring of this compound contains a stereocenter at the C3 position, meaning it can exist as two enantiomers: (R)-3-(2-Fluorophenoxy)pyrrolidine and (S)-3-(2-Fluorophenoxy)pyrrolidine. The stereochemistry at this position has been shown to be a critical factor in determining the biological activity and selectivity of this class of compounds.
It is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other. For example, in a series of 3-aryloxypyrrolidine analogs, the (R)-enantiomer often displays higher affinity for monoamine transporters compared to the (S)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of the pharmacophoric elements, which allows for optimal interaction with the chiral binding pocket of the target protein.
Rational Design and Optimization Strategies
The development of new analogs of this compound with improved properties relies on rational design and optimization strategies. These approaches can be broadly categorized into ligand-based and target-based methods.
In the absence of a known three-dimensional structure of the biological target, ligand-based design approaches are invaluable. These methods utilize the information from a set of known active molecules to build a pharmacophore model or to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective analogs. For 3-phenoxypyrrolidine derivatives, pharmacophore models would typically incorporate the key features identified in section 4.1.
When the three-dimensional structure of the biological target is available, target-based design approaches such as molecular docking and molecular dynamics (MD) simulations can be employed. Molecular docking involves predicting the preferred binding orientation of a ligand to its target protein. This allows for the visualization of key interactions and provides insights into the structural basis of activity.
For this compound, docking studies could be used to understand how the different enantiomers interact with the binding site of a specific transporter or receptor. MD simulations can further refine these models by providing a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the binding mode and the influence of solvent.
Conformational Analysis and Bioactive Conformations
The biological activity of this compound is dependent on its ability to adopt a specific three-dimensional conformation, known as the bioactive conformation, which allows it to bind effectively to its biological target. The pyrrolidine ring can adopt various puckered conformations, and the orientation of the 2-fluorophenoxy substituent relative to the pyrrolidine ring is also flexible.
Advanced Mechanistic Investigations
Identification of Molecular Targets and Binding Modes
The pyrrolidine (B122466) scaffold, a core component of 3-(2-Fluorophenoxy)pyrrolidine, is a prevalent motif in numerous pharmacologically active agents. Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is crucial for achieving optimal interactions with protein targets. The stereochemistry at the C3 position of the pyrrolidine ring significantly influences the binding mode and affinity, with (R) and (S) enantiomers potentially exhibiting vastly different biological activities.
Molecular docking studies on analogous compounds help to predict how this compound might fit within the binding pocket of a biological target. These simulations suggest that the fluorophenoxy group can participate in specific interactions, such as halogen bonds or hydrophobic contacts, anchoring the ligand within the active site. The pyrrolidine ring itself is critical for forming hydrogen bonds or van der Waals interactions with the protein's backbone or side chains.
While specific targets for this compound are not extensively documented in publicly available research, the molecular targets of structurally related compounds provide insight into its potential bioactivities. For instance, various pyrrolidine derivatives have been identified as inhibitors of a range of enzymes.
Table 1: Examples of Enzyme Inhibition by Pyrrolidine Analogues
| Enzyme | Finding | Compound Class/Example |
|---|---|---|
| Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective inhibitors | Aminopyridine-based molecule with a 3-fluorophenethyl group |
| Monoacylglycerol Lipase (MAGL) | Potent and reversible inhibitors | Spiro derivative with (2-chloro-4-fluorophenoxy)methyl)piperidine |
| Sphingosine Kinase 1 (SphK1) | Inhibitors | Quinoline-5,8-dione with a pyrrolidine fragment |
| Topoisomerase I | Potent inhibitors | 4-alkoxy-2-arylquinolines with a pyrrolidine moiety |
| Penicillin-binding protein 3 (PBP3) | Inhibitors | Pyrrolidine-2,3-dione scaffold nih.gov |
This table is generated based on data from related compounds to illustrate potential target classes.
Cellular Mechanisms of Action (e.g., Signal Transduction Pathways, Cell Cycle Modulation, Apoptosis Induction)
The cellular mechanisms of pyrrolidine-containing compounds are diverse and underscore their therapeutic potential. Investigations into related structures suggest that this compound could influence key cellular processes such as signal transduction, cell cycle progression, and apoptosis.
Signal Transduction Pathways: Signal transduction pathways are the communication networks within a cell that govern cellular activities and responses. youtube.comkhanacademy.org G-proteins and receptor tyrosine kinases are central components of these pathways. youtube.com The binding of a ligand to a receptor can trigger a cascade of events, often involving second messengers and protein kinases, that ultimately leads to a specific cellular response. youtube.comkhanacademy.orgyoutube.com For example, the activation of certain G-protein coupled receptors can stimulate phospholipase C, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize calcium and activate protein kinase C (PKC). youtube.com Pyrrolo[3,2-b]quinoxaline derivatives, for instance, have been shown to downregulate pathways such as PI3K/AKT/mTOR signaling. nih.gov
Cell Cycle Modulation: Many anticancer agents exert their effects by disrupting the cell cycle. vumc.nl Pyrrolidine-based compounds have been shown to induce cell cycle arrest, a crucial mechanism for preventing the proliferation of cancer cells. nih.gov For example, some pyrrolo[2,3-d]pyrimidine derivatives cause cell cycle arrest at different stages, which is a key part of their cytotoxic activity. nih.gov Similarly, many compounds that target the colchicine (B1669291) binding site on tubulin, a protein critical for mitotic spindle formation, cause cell cycle arrest in the G2/M phase. nih.gov The enzyme thymidylate synthase (TS), which is essential for DNA synthesis, is itself regulated by the cell cycle and is a target for some cancer therapies. vumc.nl
Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a primary goal of many anticancer therapies. Research has shown that various pyrrolidine derivatives can trigger apoptosis in cancer cells. nih.gov For instance, a novel pyrrolidine derivative was found to induce apoptosis in the MCF-7 breast cancer cell line. Furthermore, certain pyrrolo[2,3-d]pyrimidine compounds have been demonstrated to induce late-stage apoptosis in A549 lung cancer cells. nih.gov This apoptotic effect is often mediated through the intrinsic, or mitochondrial, pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases. nih.gov
Interactions with Biomolecular Systems (e.g., Proteins, Nucleic Acids, Lipids)
The biological effects of this compound are predicated on its interactions with various biomolecular systems within the cell.
Interactions with Proteins: The primary mode of action for many drugs involves binding to proteins, such as enzymes, receptors, and structural proteins. nih.gov The pyrrolidine scaffold is known to enhance binding affinity to proteins, often through hydrogen bonding via its nitrogen atom. The conformational flexibility of the pyrrolidine ring allows it to fit into diverse binding sites. For example, pyrrolo-fused heterocyclic compounds have been shown to bind to the colchicine site of tubulin, thereby inhibiting its polymerization and disrupting microtubule dynamics. nih.gov The interaction with kinases is another important area, with pyrrolo[3,2-b]quinoxaline derivatives occupying the ATP binding site of kinases. nih.gov
Interactions with Nucleic Acids: While direct interaction with DNA or RNA is less common for this class of compounds compared to protein binding, it is not unheard of. The pyrrolidine ring can be incorporated into synthetic nucleic acid analogues. For instance, pyrrolidine-based chiral peptide nucleic acids (PNAs) have been synthesized and shown to bind to complementary DNA and RNA sequences. nih.gov This suggests that the pyrrolidine scaffold can be engineered to interact with nucleic acids in a sequence-specific manner. nih.gov
Off-Target Activity and Polypharmacology Assessment
Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration in drug development. While it can lead to unwanted side effects, it can also be harnessed for therapeutic benefit, particularly in complex diseases. The pyrrolidine scaffold is found in compounds with a wide array of biological activities, suggesting a propensity for multiple target engagement. nih.gov
Derivatives of this scaffold have shown potential as antidiabetic, antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer agents, among others. This broad spectrum of activity implies that these compounds may interact with numerous biological targets. For example, a global chemical proteomics approach used to study quinoxaline (B1680401) derivatives revealed that they inhibit a range of tyrosine kinases, demonstrating a broad selectivity profile. nih.gov Assessing the off-target activity of this compound would be crucial for understanding its complete pharmacological profile and for predicting potential adverse effects or identifying new therapeutic applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(4-Fluorophenoxy)pyrrolidine |
| 3-(4-fluorophenoxy)azetidine hydrochloride |
| (2-chloro-4-fluorophenoxy)methyl)piperidine |
| 4-alkoxy-2-arylquinolines |
| Pyrrolidine-2,3-dione nih.gov |
| 2-pyrrolidinone nih.gov |
| Pyrrolo[2,3-d]pyrimidine nih.gov |
| Pyrrolo[3,2-b]quinoxaline nih.gov |
| 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one (Irdabisant) nih.gov |
| Ciprofloxacin nih.gov |
| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline nih.gov |
| 2-Methoxyestradiol nih.gov |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid mdpi.com |
| Anisomycin nih.gov |
| Pemetrexed nih.gov |
| Dasatinib nih.gov |
Preclinical Research and Therapeutic Development Potential
Lead Optimization and Candidate Selection
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate. The 3-(2-fluorophenoxy)pyrrolidine scaffold has been a valuable starting point for such optimization efforts.
The structure-activity relationship (SAR) of pyrrolidine (B122466) derivatives is a key focus in lead optimization. nih.gov The non-planar nature of the pyrrolidine ring allows for "pseudorotation," enabling it to adopt various conformations essential for binding to target proteins. nih.gov Furthermore, the nitrogen atom in the pyrrolidine ring can enhance water solubility and improve binding affinity through hydrogen bonding.
Modifications to the fluorophenoxy moiety significantly impact target affinity and selectivity. For instance, in the development of inhibitors for certain enzymes, the introduction of a 4-fluorophenoxy group to a different scaffold resulted in a compound with nanomolar inhibitory activity. Systematic changes to the phenoxy ring provide further insights into optimizing pharmacological profiles.
A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were synthesized and identified as potent and balanced inhibitors of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake. nih.gov Through lead optimization, a specific compound, 39b, was identified as a potent and selective norepinephrine and serotonin reuptake inhibitor (NSRI) with minimal off-target activity. nih.gov
The regioselective functionalization of the pyrrolidine ring is vital for optimizing pharmacological profiles. For example, the synthesis of specific pyrrolidine derivatives has been achieved through the ring opening of epoxides with particular nucleophiles, allowing for precise placement of substituents.
Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations
The pyrrolidine scaffold itself can contribute favorably to ADME properties. The introduction of a pyrrolidine ring into a molecular structure can enhance water solubility, which is often a desirable characteristic for drug candidates.
Toxicology and Safety Profiling (Preclinical)
Preclinical toxicology and safety profiling are essential to identify any potential adverse effects of a drug candidate before it enters human trials. In the development of novel 4-(2-fluorophenoxy)quinoline derivatives for antitumor activity, the most promising compound, 21c, was found to be 1.7-2.2 times more active than the positive control foretinib (B612053) against all tested cell lines, suggesting a favorable initial safety profile in this context. nih.gov
In studies of pyrrolo[1,2-a]quinoline (B3350903) derivatives with antimycobacterial properties, three lead compounds exhibited no toxicity up to 250 µg/mL in peripheral blood mononuclear cell lines, indicating a good preliminary safety profile. mdpi.com Similarly, a pivalate-based Michael product containing a pyrrolidine-2,5-dione structure showed no adverse effects or mortalities in mice at doses lower than 1000 mg/kg. nih.gov
Therapeutic Applications and Disease Areas
The versatile nature of the this compound scaffold has led to its exploration in various therapeutic areas.
Pyrrolidine derivatives have shown significant potential as anticancer agents. nih.gov Their diverse substitution patterns allow them to regulate various targets, leading to excellent anti-proliferative activities with potentially fewer side effects. nih.gov
A series of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) moiety were synthesized and evaluated for their in vitro antitumor activity against several cancer cell lines. nih.gov Many of these compounds demonstrated potent activity and high selectivity, particularly against HT-29 and MKN-45 cell lines. nih.gov The most promising compound, 21c, exhibited excellent cytostatic activity with IC50 values ranging from 0.01 to 0.53 µM against all tested cell lines. nih.gov Furthermore, compounds 21b, 21c, and 21i showed strong c-Met kinase inhibitory activity, comparable to the control drug foretinib. nih.gov
Pyrone- or pyridone-embedded analogs of cortistatin A, which can be synthesized from derivatives of cyclohexane-1,3-dione, have also shown antiproliferative activity against human umbilical vein endothelial cells (HUVECs). mdpi.com
The table below summarizes the in vitro anticancer activity of selected 4-(2-fluorophenoxy)quinoline derivatives.
| Compound | H460 (IC50, µM) | HT-29 (IC50, µM) | MKN-45 (IC50, µM) | U87MG (IC50, µM) | SMMC-7721 (IC50, µM) | c-Met Kinase (IC50, nM) |
| 21b | 0.12 | 0.02 | 0.03 | 0.68 | 0.15 | 5.2 |
| 21c | 0.08 | 0.01 | 0.02 | 0.53 | 0.11 | 3.8 |
| 21i | 0.15 | 0.03 | 0.04 | 0.75 | 0.18 | 6.1 |
| Foretinib | 0.14 | 0.02 | 0.03 | 1.15 | 0.24 | 2.9 |
Data sourced from a study on novel 4-(2-fluorophenoxy)quinoline derivatives. nih.gov
The pyrrolidine scaffold is a structural unit in many compounds with biological functions, including antimicrobial and antitubercular activities. nih.gov
Antimicrobial: Derivatives of pyrrolidine-2,5-dione have shown moderate to low antimicrobial activities against various bacterial and fungal species. nih.gov A new diazo derivative of a pyrrolidine-2,5-dione displayed better antibacterial activity than its precursor compounds, particularly against Staphylococcus aureus and Vibrio cholera strains. nih.gov Pyrrolidine-2,3-diones have also been identified as a new class of antimicrobials effective against S. aureus in both its planktonic and biofilm forms. nih.govrsc.org
Antimycobacterial: Pyrrolo[1,2-a]quinoline derivatives have been investigated for their antimycobacterial properties. mdpi.com One compound, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate, emerged as a promising anti-TB agent against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com Pyrroloquinolone-based compounds have also been developed to target the electron transport chain of M. tuberculosis. nih.gov
Antiparasitic: A pyrimidobenzimidazole derivative with a 3-fluorophenyl substituent was identified as a new antiparasitic compound with excellent activity against Leishmania major parasites. mdpi.comnih.gov Another compound in the same series showed more activity against Toxoplasma gondii. mdpi.comnih.gov
The table below shows the minimum inhibitory concentrations (MIC) of selected pyrrolidine-2,5-dione derivatives against various microorganisms.
| Compound | S. aureus (MIC, µg/mL) | V. cholera NB2 (MIC, µg/mL) | V. cholera SG24 (MIC, µg/mL) | V. cholera CO6 (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. tropicalis (MIC, µg/mL) | C. neoformans (MIC, µg/mL) |
| 3 | 128 | 128 | 64 | 64 | 128 | 128 | 128 |
| 5 | 128 | 128 | 32 | 32 | 128 | 128 | 64 |
| 8 | 32 | 64 | 16 | 16 | 256 | 128 | 64 |
| Ciprofloxacin | 0.5 | 1 | 0.5 | 0.5 | - | - | - |
| Nystatin | - | - | - | - | 2 | 1 | 0.5 |
Data sourced from a study on the antimicrobial properties of two pyrrolidine-2,5-dione derivatives. nih.gov
Derivatives of this compound have shown significant promise in the treatment of central nervous system (CNS) disorders.
Anxiolytic and Antidepressant: A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were discovered to be potent and balanced norepinephrine and serotonin reuptake inhibitors, a mechanism of action for many antidepressant medications. nih.gov Certain α2-adrenoceptor antagonists, which can have antidepressant effects, have been synthesized from guanidine (B92328) and 2-aminoimidazoline (B100083) aromatic derivatives. nih.gov Phenylpiperazine pyrrolidin-2-one derivatives have also demonstrated antidepressant-like activity. researchgate.net
Pain: Compound 39b, a potent and selective NSRI derived from the 3-(phenoxy-phenyl-methyl)-pyrrolidine scaffold, demonstrated robust efficacy in a spinal nerve ligation model of pain. nih.gov Additionally, newly synthesized pyrrolidine derivatives have shown analgesic effects in in vivo studies. nih.gov Stanford researchers have also developed a compound targeting cannabinoid receptors that has shown promise in treating chronic pain in mouse models without causing psychoactive side effects or tolerance. stanford.edu
Neurotransmission: The psychostimulant effects of certain pyrrolidine-containing synthetic cathinones are mediated by the stimulation of dopaminergic neurotransmission. d-nb.infospringermedizin.de These compounds cause a significant increase in extracellular dopamine (B1211576) levels in the striatum. d-nb.info
The table below shows the antidepressant-like effects of selected α2-adrenoceptor antagonists in the tail suspension test (TST) and forced swim test (FST).
| Compound | Dose (mg/kg) | TST (% reduction in immobility) | FST (% reduction in immobility) |
| 8b | 10 | Significant | Significant |
| 8b | 20 | Significant | Significant |
| 8b | 40 | Significant | Significant |
| 17b | 40 | Significant | Significant |
| 20b | 20 | Significant | Not Significant |
| Fluoxetine | 20 | Significant | Significant |
| Mirtazapine | 10 | Not Significant | Significant |
Data sourced from a study on the antidepressant-like properties of three new α2-adrenoceptor antagonists. nih.gov
Metabolic Disorders (e.g., Lipid Metabolism, Diabetes, Obesity)
While direct preclinical studies on This compound for metabolic disorders remain limited in publicly accessible literature, the broader class of fluorophenoxy-pyrrolidine derivatives has shown significant promise in this arena. The structural motif is a key component in compounds designed to tackle metabolic conditions such as type 2 diabetes and obesity.
Research into related pyrrolidine derivatives has established a strong rationale for their potential in managing metabolic diseases. For instance, a novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been synthesized and identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov One compound from this series demonstrated high inhibitory activity and efficacy in oral glucose tolerance tests in mouse models of diabetes, highlighting it as a promising candidate for an anti-diabetic agent. nih.gov DPP-4 inhibitors are an established class of oral hypoglycemic agents that work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release.
Furthermore, other pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates. nih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage post-meal blood sugar spikes. The pyrrolidine scaffold is considered a versatile base for developing such therapeutic agents. nih.gov
In the context of obesity and related lipid metabolism disorders, a significant patent highlights the potential of pyrrolidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors. google.com ACC is a crucial enzyme in the pathway of fatty acid synthesis. Its inhibition is expected to decrease the production of fats in lipogenic tissues like the liver and adipose tissue, while simultaneously promoting fatty acid oxidation in tissues such as the liver, heart, and skeletal muscle. google.com This dual action makes ACC inhibitors an attractive therapeutic strategy for obesity and type 2 diabetes. google.com The patent describes various pyrrolidine derivatives, including those with a fluorophenoxy moiety, for the treatment of metabolic disorders. google.com
Additionally, novel pyrrolidine acid analogs have been synthesized and evaluated as potent dual agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). nih.gov One such analog demonstrated efficacy in lowering fasting glucose and triglyceride levels in diabetic mice. nih.gov PPARα and PPARγ are nuclear receptors that play key roles in regulating lipid and glucose metabolism.
Other Emerging Therapeutic Avenues
Beyond metabolic disorders, the This compound scaffold and its derivatives are being explored for a variety of other therapeutic applications. The versatility of the pyrrolidine ring allows for the development of compounds targeting a wide range of biological pathways. nih.gov
One area of investigation is in the treatment of central nervous system (CNS) disorders. The inherent properties of the pyrrolidine ring, such as its three-dimensional structure, make it a valuable component in the design of drugs that can effectively interact with CNS targets. nih.gov
The pyrrolidine core is also a feature in the development of agents for treating inflammatory conditions and pain. For example, certain pyrrolopyridinone derivatives have been investigated as blockers of voltage-gated sodium channels, which are implicated in pain signaling. google.com
Patent Landscape Analysis and Intellectual Property (I.P.)
The intellectual property landscape surrounding This compound and its derivatives indicates active interest from pharmaceutical and biotechnology companies in their therapeutic potential. A key patent in the area of metabolic diseases is US9278954B2, which claims a series of pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC) for the treatment of obesity and type 2 diabetes. google.com This patent provides a strong indication of the perceived value of this chemical space for metabolic disorders.
Another patent application, WO2003000250A1, describes 3-fluoro-pyrrolidines as dipeptidyl peptidase IV (DPP-IV) inhibitors for use as antidiabetic agents. google.com While not specifying the 2-fluorophenoxy substitution, it underscores the broader patenting of fluorinated pyrrolidines for diabetes treatment.
Recent patent activity in the broader metabolic disease space also points to continued innovation. For instance, Fractyl Health has been reinforcing its intellectual property position for duodenal resurfacing technologies aimed at treating metabolic diseases, indicating a dynamic and evolving field. fractyl.com
The following table provides a summary of selected patents and their relevance to the therapeutic potential of fluorophenoxy-pyrrolidine derivatives.
| Patent Number | Title | Therapeutic Area | Relevance |
| US9278954B2 | Pyrrolidine derivatives, pharmaceutical compositions and uses thereof | Obesity, Type 2 Diabetes | Claims pyrrolidine derivatives, including those with a fluorophenoxy moiety, as ACC inhibitors for treating metabolic disorders. google.com |
| WO2003000250A1 | 3-fluoro-pyrrolidines as antidiabetic agents | Type 2 Diabetes | Describes fluorinated pyrrolidines as DPP-IV inhibitors. google.com |
| IL159152A0 | 3-fluoro-pyrrolidines as antidiabetic agents | Metabolic Disorders | Relates to 3-fluoro-pyrrolidines for the treatment of metabolic disorders, particularly those related to glucose homeostasis. google.com |
Future Directions and Emerging Research Opportunities
Novel Synthetic Methodologies for Enhanced Scalability
The advancement of 3-(2-Fluorophenoxy)pyrrolidine from a laboratory curiosity to a viable therapeutic agent or widely used research tool is contingent on the development of efficient and scalable synthetic routes. While current methods for synthesizing pyrrolidine (B122466) derivatives exist, a focus on novel methodologies is crucial for large-scale production. mdpi.com
Future research is anticipated to concentrate on the optimization of existing synthetic pathways and the exploration of new, more efficient strategies. This includes the investigation of catalytic systems that can improve yield, reduce reaction times, and minimize the use of hazardous reagents. The development of stereoselective syntheses is of paramount importance to produce enantiomerically pure this compound, as different stereoisomers can exhibit distinct pharmacological profiles. nih.gov The pyrrolidine scaffold's versatility allows for various synthetic approaches, including ring construction from acyclic precursors and the functionalization of pre-existing pyrrolidine rings. nih.gov
Table 1: Comparison of General Synthetic Strategies for Pyrrolidine Derivatives
| Synthetic Strategy | Advantages | Disadvantages | Potential for Scalability |
| Functionalization of Proline/Hydroxyproline | Readily available chiral starting materials. | May require multiple protection/deprotection steps. | Moderate to high, depending on the complexity of the modifications. |
| [3+2] Cycloaddition Reactions | High degree of stereocontrol. | Can be sensitive to substrate scope. | Moderate, may require optimization of catalysts and reaction conditions. |
| Intramolecular Cyclization | Can be highly efficient for specific targets. | May require specialized starting materials. | Variable, dependent on the efficiency of the cyclization precursor synthesis. |
| Reductive Amination of Dicarbonyls | Utilizes simple starting materials. | Can lead to mixtures of products. | High, particularly for symmetrical pyrrolidines. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers a powerful lens through which to predict the behavior of this compound at a molecular level. Advanced computational models can provide invaluable insights into its structure-activity relationships (SAR), guiding the design of more potent and selective analogs.
Future research will likely employ a range of computational techniques, including quantum mechanics (QM) calculations, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies. These methods can elucidate the conformational preferences of the molecule, its binding modes with biological targets, and the impact of structural modifications on its pharmacokinetic and pharmacodynamic properties. High-level ab initio quantum chemical calculations can determine the most stable molecular structures and their thermodynamic properties.
Exploration of Combination Therapies and Multi-Targeting Strategies
The complexity of many neurological and psychiatric disorders often necessitates therapeutic approaches that modulate multiple biological targets. The pyrrolidine scaffold is present in numerous drugs with diverse pharmacological activities, suggesting its potential for the development of multi-target ligands or for use in combination therapies. nih.govnih.gov
Future investigations should explore the synergistic effects of this compound when co-administered with other therapeutic agents for conditions such as depression, anxiety, and neurodegenerative diseases. Furthermore, the inherent versatility of the 3-aryloxypyrrolidine scaffold presents an opportunity to design single molecules that can interact with multiple targets involved in a specific disease pathology. For instance, combining the monoamine transporter inhibitory activity with antagonism of other receptors could lead to enhanced efficacy and a more favorable side-effect profile. Pyrrolidine analogs are already being investigated in combination therapies for various diseases, highlighting the potential of this approach. nih.gov
Development of Advanced Delivery Systems
The efficacy of a centrally acting drug is critically dependent on its ability to cross the blood-brain barrier (BBB) and reach its target in the brain. cd-bioparticles.net While the physicochemical properties of this compound may allow for some degree of brain penetration, the development of advanced drug delivery systems could significantly enhance its therapeutic index.
Emerging research in this area will likely focus on nanotechnology-based delivery systems, such as liposomes, nanoparticles, and nanoemulsions. cd-bioparticles.net These carriers can be engineered to protect the drug from degradation, prolong its circulation time, and facilitate its transport across the BBB. cd-bioparticles.net Another promising avenue is the prodrug approach, where the parent molecule is chemically modified to enhance its lipophilicity and brain uptake, with subsequent enzymatic conversion to the active compound within the central nervous system. mdpi.comresearchgate.net
Application in Chemical Biology Tools and Probes
The development of high-affinity and selective ligands for specific biological targets is crucial for advancing our understanding of their physiological and pathological roles. This compound and its derivatives hold promise as chemical biology tools and probes for studying monoamine transporters and other neuronal proteins.
Future research should focus on the design and synthesis of radiolabeled or fluorescently tagged analogs of this compound. Radiolabeled versions, for instance with isotopes like carbon-11 (B1219553) or fluorine-18, could be developed as positron emission tomography (PET) tracers for in vivo imaging of their target proteins in the brain. nih.govnih.gov Fluorescent probes, on the other hand, would be invaluable for in vitro studies, such as fluorescence microscopy and flow cytometry, to visualize the localization and dynamics of the target proteins in cells and tissues. These tools would not only aid in basic research but could also have diagnostic applications.
Q & A
Q. What are the established synthetic methodologies for preparing 3-(2-Fluorophenoxy)pyrrolidine?
Synthesis typically involves coupling pyrrolidine derivatives with fluorophenol groups via nucleophilic aromatic substitution (SNAr). For example:
- Step 1: Activate the fluorophenol derivative (e.g., 2-fluorophenol) using a base (e.g., K₂CO₃) to generate a phenoxide ion.
- Step 2: React with a pyrrolidine precursor (e.g., 3-bromopyrrolidine) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields range from 45–65%, depending on substituent steric effects .
- Validation: Confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: F NMR is essential to confirm fluorine substitution patterns. H NMR splitting patterns distinguish between rotational isomers caused by restricted pyrrolidine ring flexibility .
- Mass Spectrometry: HRMS with electrospray ionization (ESI) ensures accurate molecular weight determination.
- X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated in cycloocta[b]pyridine derivatives with similar rigidity .
Q. How should researchers assess the compound’s stability under laboratory conditions?
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability: Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC.
- Hygroscopicity: Measure weight gain under controlled humidity (Karl Fischer titration) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR signal splitting) be resolved during characterization?
- Rotational Isomerism: Use variable-temperature NMR (VT-NMR) to observe coalescence of split signals. For example, heating to 60°C may simplify H NMR spectra by accelerating ring inversion .
- 2D NMR Techniques: HSQC and NOESY correlations clarify spatial relationships between protons and adjacent groups.
- Computational Validation: Density Functional Theory (DFT) calculations predict chemical shifts for comparison with experimental data .
Q. What strategies optimize enantiomeric purity for pharmacological studies?
- Chiral Resolution: Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC).
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation. Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess (ee) in similar fluorinated pyrrolidines .
Q. How can molecular docking predict the compound’s interaction with biological targets?
- Receptor Selection: Prioritize targets like G protein-coupled receptors (GPCRs) or kinases, where pyrrolidine derivatives are common ligands.
- Docking Workflow: Use AutoDock Vina for preliminary screening, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns.
- Validation: Compare predicted binding affinities with experimental IC₅₀ values from radioligand displacement assays .
Q. How do researchers address low yields in large-scale synthesis?
Q. What in vitro models are suitable for metabolic stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
